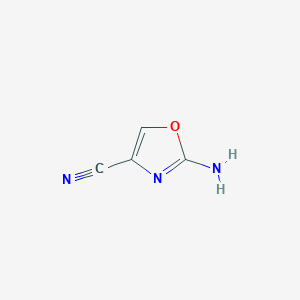

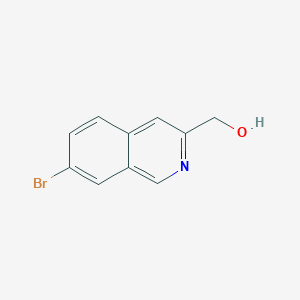

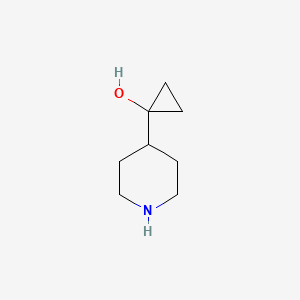

![molecular formula C8H5BrF2O2 B1375558 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole CAS No. 765300-02-5](/img/structure/B1375558.png)

5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole

説明

5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid and serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .

Synthesis Analysis

The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis

The molecular formula of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is C8H5BrF2O2 . The InChI code is 1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is 251.02 g/mol . The exact mass is 249.94410 g/mol . The compound has a topological polar surface area of 18.5 Ų .科学的研究の応用

Synthesis and Transformations

Synthetic Approaches : The 2,2-difluorobenzodioxole framework, akin to 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole, has been synthesized in various forms due to its stability and potential in medicinal chemistry. For instance, the first synthesis of a 5-aza-derivative of the 2,2-difluorobenzodioxole was reported, highlighting the fragment's stability and applicability for further functionalization (Catalani, Paio, & Perugini, 2010).

Transformation into Radiotracers : Compounds with the 2,2-difluorobenzodioxole moiety have been used in the synthesis of radiotracers. For example, carbon-11 labeled casein kinase 1 (CK1) inhibitors, crucial for imaging in Alzheimer's disease, were developed using derivatives of 2,2-difluorobenzodioxole (Gao, Wang, & Zheng, 2018).

Electrophilic Substitution Reactions : The compound's derivatives have been involved in various electrophilic substitution reactions, indicating the chemical versatility and reactivity of the benzodioxole ring, which is a key feature of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole (Aleksandrov, Illenzeer, & El’chaninov, 2015).

Regioflexible Substitution : Research has demonstrated the potential of the 2,2-difluoro-1,3-benzodioxole moiety for regioflexible substitution, which is essential for developing pharmaceuticals and other chemical entities (Schlosser & Heiss, 2003).

Palladium-Catalyzed Arylations : The benzodioxole framework has been used in palladium-catalyzed direct arylation reactions, a crucial step in the synthesis of complex organic compounds, indicating its compatibility with advanced synthetic techniques (Huang, Li, Cordier, Soulé, & Doucet, 2020).

Synthesis of Small Molecule Libraries : The benzodioxole moiety is utilized in the synthesis of small molecule libraries, indicating its potential for high-throughput screening and drug discovery (Hardcastle, Barber, Marriott, & Jarman, 2001).

Biological and Medical Applications

Cytotoxicity Studies : Compounds derived from the benzodioxole moiety have been investigated for their cytotoxic effects against cancer cell lines, hinting at potential therapeutic applications (Wu, Cheng, Chen, Chang, Kuo, Lin, & Wu, 2019).

Antioxidant and Antibacterial Activities : Derivatives of the benzodioxole moiety have shown antioxidant and antibacterial activities, indicating potential use in developing treatments or supplements with health benefits (Khayyat & Al-Zahrani, 2014; Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Safety and Hazards

While specific safety and hazards information for 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is not available, general precautions should be taken while handling it. This includes avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-4-5(9)2-3-6-7(4)13-8(10,11)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDTIYYEFNNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(O2)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

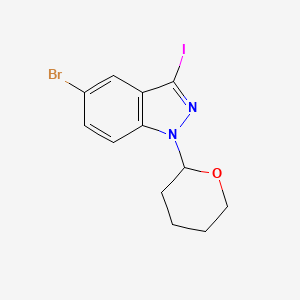

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

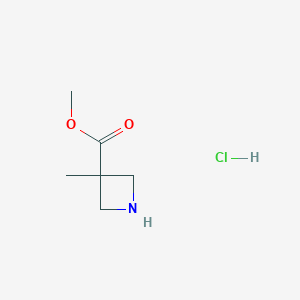

![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)